Enantioselective MAO Inhibition vs. Tranylcypromine – Class-Level Inference from the Free Amine
Although direct data for the Boc‑protected compound are absent, the free amine (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (4‑fluorotranylcypromine) is 10‑fold more potent than the parent trans‑2‑phenylcyclopropylamine (tranylcypromine) at inhibiting MAO‑A and MAO‑B in rat brain homogenates [1]. This class‑level inference indicates that 4‑fluoro substitution on the trans‑phenylcyclopropylamine scaffold markedly enhances biological activity, underscoring why procurement of the Boc‑protected precursor with the correct stereochemistry is essential for generating active pharmacophores.
| Evidence Dimension | In vitro MAO‑A and MAO‑B inhibition potency |
|---|---|
| Target Compound Data | 4‑Fluorotranylcypromine: ~10× more potent than tranylcypromine (IC50 values not explicitly stated in abstract; described as '10 times more potent') |
| Comparator Or Baseline | Tranylcypromine (trans‑2‑phenylcyclopropylamine) |
| Quantified Difference | ≈10‑fold greater potency |
| Conditions | Rat brain homogenate, in vitro MAO assay |
Why This Matters
The 10‑fold potency gain demonstrates that the 4‑fluorophenyl substitution is a critical structural determinant, justifying selection of the correctly functionalized Boc‑protected intermediate for MAO‑related drug discovery programs.
- [1] Fuller RW, Snoddy HD, Molloy BB. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. Cell Mol Neurobiol. 1982;2(4):315-25. doi:10.1007/BF00711847. PMID: 6927379. View Source
